![molecular formula C17H19NOS2 B4176711 N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B4176711.png)
N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide
Overview
Description
N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound is classified as a Schedule I drug in the United States, meaning it has no accepted medical use and a high potential for abuse. Despite its legal status, MMB-2201 has been the subject of scientific research, particularly in the field of pharmacology.
Mechanism of Action
N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide exerts its effects by binding to the CB1 receptor in the brain and other tissues. This binding activates the receptor, leading to a cascade of cellular events that ultimately result in the compound's psychoactive effects. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to produce subjective effects such as euphoria, relaxation, and altered perception of time. These effects are similar to those produced by other cannabinoids such as THC.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide in laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a controlled manner. However, the legal status of the compound may limit its availability for research purposes, and its potential for abuse may make it difficult to obtain the necessary approvals for human studies.
Future Directions
There are several future directions for research on N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and safety profiles. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Additionally, research on the potential therapeutic uses of cannabinoids is an area of growing interest, particularly in the treatment of pain and neurological disorders.
Scientific Research Applications
N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide has been used in scientific research to study its effects on the endocannabinoid system, which is responsible for regulating various physiological processes such as pain, appetite, and mood. Studies have shown that N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide acts as a potent agonist of the CB1 receptor, which is a key component of the endocannabinoid system. This activity has been linked to the compound's psychoactive effects.
properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-2-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-7-9-14(10-8-13)21-12-11-18-17(19)15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFLUSLSNRHSEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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